5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, also known as HPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology.
Mechanism of Action
The mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is not fully understood; however, it is believed to involve the formation of a complex with metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by increasing the levels of ROS. This compound has also been shown to have antioxidant properties and can scavenge free radicals. In addition, this compound has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime in lab experiments is its versatility. This compound can be used as a ligand for metal ions, a chelating agent, a fluorescent probe, and an anticancer agent. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations.
Future Directions
There are several future directions for research on 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. One area of research is the development of this compound-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the investigation of this compound as a potential therapeutic agent for the treatment of cancer. Additionally, the development of this compound derivatives with improved selectivity and reduced toxicity is an important area of future research.
Synthesis Methods
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime can be synthesized by reacting 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting compound is then purified by recrystallization.
Scientific Research Applications
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, this compound has been used as a ligand for metal ions and has shown promise as a chelating agent for copper, zinc, and iron ions. In biotechnology, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples. In medicine, this compound has been investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(7-12-16)11(15)14(13-8)9-5-3-2-4-6-9/h2-7,13,16H,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRBCHZPAAORSC-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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